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Compound of Interest

Compound Name: GNE-049

Cat. No.: B607672 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers using the CBP/p300 bromodomain inhibitor GNE-049 in in

vivo experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GNE-049?

GNE-049 is a potent and highly selective small-molecule inhibitor of the bromodomains (BRD)

of the CREB-binding protein (CBP) and the E1A-associated protein p300.[1][2][3] These two

proteins are highly homologous histone acetyltransferases (HATs) that act as transcriptional co-

activators for numerous transcription factors, including the androgen receptor (AR) and MYC.

[1][2][4] By binding to the bromodomain, GNE-049 prevents CBP/p300 from recognizing

acetylated lysine residues on histones and other proteins, which is a critical step for the

assembly of transcriptional machinery at gene promoters and enhancers.[1][5] This leads to the

repression of target gene expression, such as AR-regulated genes in prostate cancer models.

[1][2][6]

Q2: In which cancer models has GNE-049 shown in vivo efficacy?

GNE-049 has demonstrated significant anti-tumor activity in in vivo preclinical models of

castration-resistant prostate cancer (CRPC).[1][4][7] Studies using patient-derived xenograft

(PDX) models of AR-positive prostate cancer have shown that GNE-049 treatment can

significantly inhibit tumor growth.[1][6][8]
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Q3: What is the selectivity profile of GNE-049?

GNE-049 is highly selective for the bromodomains of CBP and p300. It shows a selectivity of

approximately 3,850-fold over the bromodomain-containing protein 4 (BRD4).[1][5] This high

selectivity minimizes off-target effects related to the inhibition of other bromodomain families,

such as the BET family (e.g., BRD4).

Quantitative Data Summary
The following tables summarize key quantitative data for GNE-049 from biochemical and

cellular assays.

Table 1: Inhibitory Potency of GNE-049

Target/Assay IC50 / EC50 Notes Reference

CBP (Biochemical TR-

FRET)
1.1 nM

Time-Resolved

Fluorescence

Resonance Energy

Transfer assay.

[4][5][6]

p300 (Biochemical

TR-FRET)
2.3 nM

Time-Resolved

Fluorescence

Resonance Energy

Transfer assay.

[4][5][6]

BRD4(1) (Biochemical

TR-FRET)
4200 nM

Demonstrates high

selectivity over BRD4.
[5][9]

Cellular BRET Assay

(HEK293)
12 nM

Bioluminescence

Resonance Energy

Transfer assay

measuring cellular

target engagement.

[6][9]

MYC Expression (MV-

4-11 cells)
14 nM

Measures the

functional outcome of

target inhibition in a

leukemia cell line.

[2][4][6]
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Start:
In Vivo Study Planning

Select Animal Model
(e.g., PDX mouse model)

Prepare GNE-049 Formulation
(e.g., 0.5% MC, 0.2% Tween 80)

Administer GNE-049
(e.g., Oral Gavage, 30 mg/kg)

Monitor Tumor Volume
& Animal Health

Daily/BID Dosing

Endpoint Reached

Tumor size limit or
study duration met

Tissue Collection &
Pharmacodynamic Analysis

(e.g., qPCR for target genes)

Data Analysis &
Interpretation

End of Study
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Problem Observed

Lack of Efficacy/
No Tumor Growth Inhibition

Observed Toxicity/
Adverse Events

Is the formulation
correctly prepared and stable? Is the dose too high?

Is the dose and
schedule appropriate?

Yes

Action: Remake formulation.
Ensure proper suspension.

No

Is the tumor model
CBP/p300 dependent?

Yes

Action: Perform dose-response
study to find optimal dose.

No

Confirm target engagement
(e.g., qPCR for AR genes,

H3K27ac western blot)

Yes

Action: Validate model sensitivity
to CBP/p300 inhibition in vitro.

No

If no target modulation,
re-evaluate formulation

and dosing.

No

Are there CNS-related signs
(hyperactivity, vocalization)?

Yes

Action: Reduce dose or
frequency

Maybe

No

Action: Consider less
brain-penetrant analog

(e.g., GNE-781)

Yes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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